RXR Agonist Potency: Pachymic Acid Demonstrates 3.1-Fold Higher Potency than 16α-Hydroxytrametenolic Acid in HL-60 Differentiation
In a direct head-to-head comparison using HL-60 human promyelocytic leukemia cell differentiation as a functional readout of RXR agonism, pachymic acid (PA) exhibited the highest potency among three structurally related P. cocos triterpenoids. The EC50 of PA was 6.7 ± 0.37 μM, compared to 9.4 ± 0.65 μM for polyporenic acid C (PPAC) and 21.0 ± 0.52 μM for 16α-hydroxytrametenolic acid (HTA) [1]. This corresponds to a 1.4-fold higher potency versus PPAC and a 3.1-fold higher potency versus HTA. The RXR-specific mechanism was confirmed by partial blockade of differentiation with the RXR antagonist UVI3003 [1]. For researchers investigating RXR-mediated anti-leukemic strategies, pachymic acid provides the most potent naturally occurring RXR agonist scaffold among the characterized P. cocos triterpenoids, offering a lower concentration requirement for maximal target engagement.
| Evidence Dimension | RXR agonist activity: HL-60 leukemia cell differentiation EC50 |
|---|---|
| Target Compound Data | 6.7 ± 0.37 μM |
| Comparator Or Baseline | HTA: 21.0 ± 0.52 μM; PPAC: 9.4 ± 0.65 μM |
| Quantified Difference | PA is 3.1-fold more potent than HTA; 1.4-fold more potent than PPAC |
| Conditions | HL-60 human promyelocytic leukemia cells; differentiation assay; luciferase reporter and in silico docking confirmation; RXR antagonist UVI3003 blockade control |
Why This Matters
Higher potency translates to lower effective working concentrations, reducing compound consumption per experiment and minimizing potential off-target effects at supratherapeutic doses in RXR-focused research programs.
- [1] Xu H, Wang Y, Jurutka PW, Wu S, Chen Y, Cao C, Chen G, Tian B, Wang S, Cheng S. Triterpenes from Poria cocos are revealed as potential retinoid X receptor selective agonists based on cell and in silico evidence. Chem Biol Drug Des. 2020 May;95(5):520-529. doi:10.1111/cbdd.13690. View Source
